2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
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Overview
Description
2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and methoxy groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the cyclocondensation of syringylglycerol with esculetin . This reaction requires precise control of temperature and pH to ensure the correct formation of the pyranone rings.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as catalytic protodeboronation and hydromethylation have been explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and other reduced forms of the compound .
Scientific Research Applications
2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes . The exact pathways and targets are still under investigation, but preliminary studies suggest significant activity in modulating oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3,5-dimethoxyphenyl: Shares similar methoxy and hydroxyl groups but differs in overall structure.
Syringol: Another compound with methoxy groups, used in various chemical syntheses.
2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: A related compound studied for its chemical properties.
Uniqueness
What sets 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one apart is its unique combination of pyranone rings and multiple functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-28-15-4-3-10(5-16(15)29-2)17(20-18(26)13(24)6-11(8-22)30-20)21-19(27)14(25)7-12(9-23)31-21/h3-7,17,22-23,26-27H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLORGUQLQZLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)C3=C(C(=O)C=C(O3)CO)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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